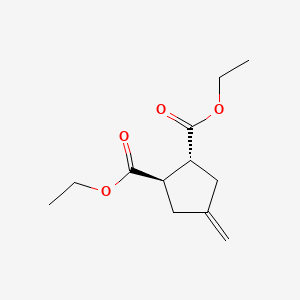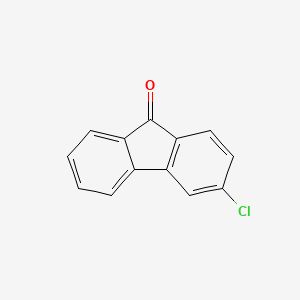
3-Chloro-9h-fluoren-9-one
Descripción general
Descripción
3-Chloro-9h-fluoren-9-one is a derivative of 9H-Fluoren-9-one . It has a molecular formula of C13H7ClO and a molecular weight of 214.64700 . It is a bright fluorescent yellow solid .
Molecular Structure Analysis
The molecular structure of 3-Chloro-9h-fluoren-9-one is similar to that of 9H-Fluoren-9-one, with the addition of a chlorine atom .Physical And Chemical Properties Analysis
3-Chloro-9h-fluoren-9-one has a density of 1.369g/cm3 and a boiling point of 374.5ºC at 760 mmHg . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
1. NMR Spectroscopy Studies
3-Chloro-9h-fluoren-9-one has been studied using high-resolution NMR spectroscopy. This research provides insights into the molecular structure and dynamics of fluorene derivatives, which are important for understanding their chemical behavior and potential applications (Drake & Jones, 1980).
2. Solvolysis Reactions
The compound has been involved in studies exploring solvolysis reactions. Such reactions are fundamental in organic chemistry and are key to understanding reaction mechanisms and developing new synthetic routes (Thibblin, 1987).
3. Solubility and Phase Equilibria
Research on 9H-fluoren-9-one, a closely related compound, includes its solubility and phase equilibria in various organic solvents. This is crucial for applications in material science and pharmaceuticals where solubility plays a vital role (Wei et al., 2012).
4. Molecular Structure Analysis
Studies have been conducted on the structural analysis of fluorenyl derivatives, including chloro-fluorenylsilane compounds. These studies contribute to the field of molecular engineering and design of new materials (Rengstl & Schubert, 1980).
5. Chemical Synthesis and Catalysis
The compound and its derivatives have been used in exploring novel chemical synthesis routes and catalysis mechanisms. This includes research on palladium migration processes and intramolecular C-H activation, which are critical for developing new synthetic methodologies (Zhao et al., 2007).
6. Materials Science Applications
There's research exploring the use of fluorene derivatives in materials science, such as the development of environmentally sensitive fluorophores. Such compounds have potential applications in sensors and electronic devices (Hussein, El Guesmi & Ahmed, 2019).
7. Photochemistry
9H-fluorene, closely related to 3-Chloro-9h-fluoren-9-one, has been studied for its photochemical properties, including photoinduced isomerization. This has implications for the development of photo-responsive materials (Kumakura, Akai & Nakata, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3-chlorofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKPWMGKYILMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291066 | |
| Record name | 3-chloro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-9h-fluoren-9-one | |
CAS RN |
7254-06-0 | |
| Record name | NSC72976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-9h-fluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



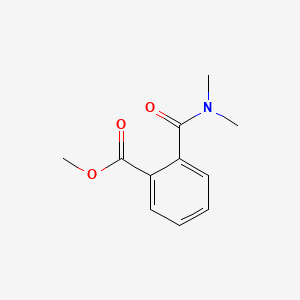
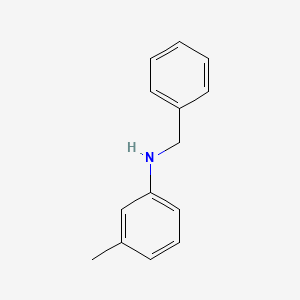
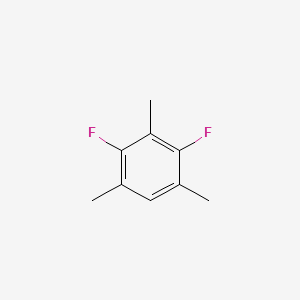
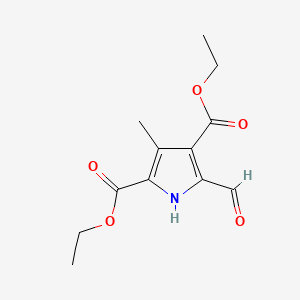
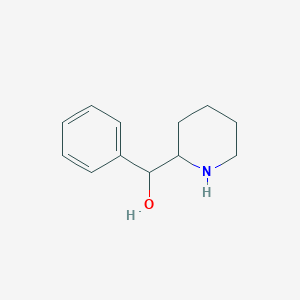
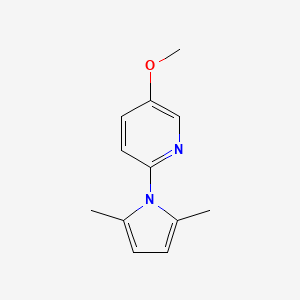
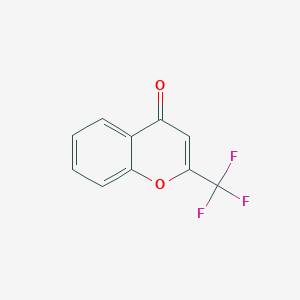
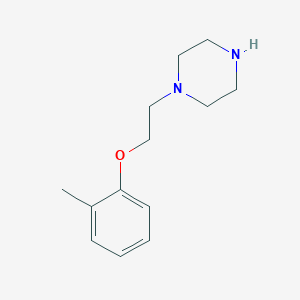
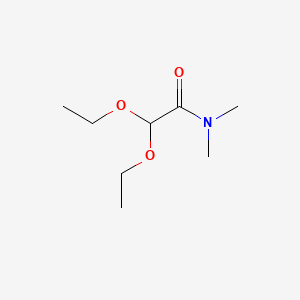
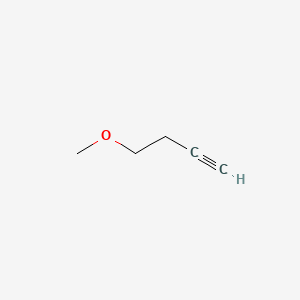
![2-[(Phenylthio)methyl]-2-cyclopenten-1-one](/img/structure/B1595729.png)
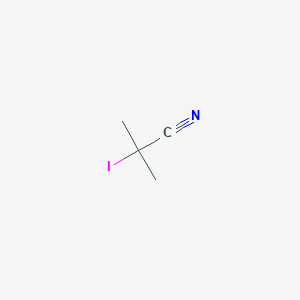
![1-[Chloro(difluoro)methoxy]-4-nitrobenzene](/img/structure/B1595733.png)
